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Compound of Interest

Compound Name: 2-Bromo-6-iodopyridine

Cat. No.: B1338975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-6-iodopyridine, a key building block in organic synthesis. Due to the limited availability

of public experimental spectra for this specific compound, this document presents predicted

data based on the analysis of analogous compounds and established spectroscopic principles.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are provided to guide researchers in the

characterization of this and similar molecules.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Bromo-6-iodopyridine.

These values are intended to serve as a reference for the identification and characterization of

the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.55 t ~ 7.8 H-4

~ 7.45 d ~ 7.8 H-3

~ 7.35 d ~ 7.8 H-5

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 145.0 C-2

~ 140.0 C-4

~ 130.0 C-3

~ 128.0 C-5

~ 120.0 C-6

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1560 - 1540 Strong
C=C/C=N stretching (pyridine

ring)

1440 - 1420 Strong
C=C/C=N stretching (pyridine

ring)

~ 1100 Medium C-Br stretch

~ 1050 Medium C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

283/285 High
[M]⁺ (Molecular ion with Br

isotopes)

204 Medium [M - Br]⁺

156 Medium [M - I]⁺

78 High [C₅H₃N]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-iodopyridine in about

0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include

a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the concentration. Use

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width

(e.g., 0 to 200 ppm) and a significantly larger number of scans will be required compared to

¹H NMR to achieve a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample as a KBr pellet.

Sample Preparation: Grind a small amount (1-2 mg) of 2-Bromo-6-iodopyridine with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form

a thin, transparent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of

an empty KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
This protocol outlines a general procedure using an Electron Ionization (EI) source.

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe.

Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or

time-of-flight).

Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio to

generate the mass spectrum.

Visualizations
Synthesis of 2-Bromo-6-iodopyridine
2-Bromo-6-iodopyridine can be synthesized from 2,6-dibromopyridine through a halogen

exchange reaction. The following diagram illustrates a typical synthetic workflow.
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Caption: Synthetic workflow for 2-Bromo-6-iodopyridine.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like 2-Bromo-6-iodopyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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